[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Description
This compound features a cyclohexane ring substituted with an acetic acid group and a 5-bromoindole moiety connected via an acetylated aminomethyl bridge. The bromine atom at position 5 of the indole ring may enhance halogen bonding interactions, while the acetyl amino linker provides conformational flexibility.
Properties
Molecular Formula |
C19H23BrN2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[1-[[[2-(5-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23BrN2O3/c20-15-4-5-16-14(10-15)6-9-22(16)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
CQPMTUNGNYWZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole
Method 1: Direct Bromination
Method 2: Sulfonation-Bromination Cascade
Alkylation to Introduce Acetic Acid Side Chain
-
Conditions :
Example :
Synthesis of 1-(Aminomethyl)cyclohexyl Acetic Acid
Nitro Intermediate Route
Trans-4-Amino Synthesis
-
Steps :
-
Hydrogenation of 4-nitrophenyl acetic acid (H₂/Pd-C).
-
Cyclization under acidic conditions (HCl/EtOH).
-
Amide Bond Coupling
Activation of Carboxylic Acid
Coupling Reaction
-
Conditions :
-
Solvent: DMF or THF.
-
Temperature: 25–40°C.
-
Reaction time: 12–24 hours.
-
-
Yield : 50–68%.
Example :
Optimization and Challenges
Purification Techniques
Side Reactions
-
Racemization during amide coupling (mitigated by low-temperature coupling).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The terminal carboxylic acid undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility or creating prodrugs.
| Reagent | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux, 12 h | Methyl ester derivative | ~85% | |
| Ethanol | HCl, 80°C, 6 h | Ethyl ester derivative | ~78% |
*Yields are estimated based on analogous reactions for indole-containing carboxylic acids.
Reduction and Oxidation Reactions
The cyclohexyl and acetamide groups participate in redox reactions:
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to an alcohol under mild conditions.
-
Oxidation : Potassium permanganate (KMnO₄) oxidizes the cyclohexyl ring to a dicarboxylic acid under acidic conditions.
Electrophilic Aromatic Substitution (EAS) on the Indole Ring
The brominated indole undergoes EAS at reactive positions (e.g., C-3 or C-7). Bromine at C-5 directs incoming electrophiles to these sites:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-nitro-5-bromoindole derivative |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 4 h | 7-sulfo-5-bromoindole derivative |
Acetamide Hydrolysis
The acetamide group hydrolyzes to a primary amine under acidic or basic conditions:
| Conditions | Reagent | Product |
|---|---|---|
| Acidic | 6M HCl, reflux, 8 h | Free amine derivative + acetic acid |
| Basic | NaOH (2M), 60°C, 6 h | Sodium salt of the amine |
Ester Hydrolysis
Ester derivatives revert to the carboxylic acid via saponification (e.g., NaOH/EtOH).
Nucleophilic Substitution at the Bromine Site
The aryl bromide undergoes substitution under transition-metal catalysis (e.g., Suzuki coupling):
| Reagent | Catalyst | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-phenylindole derivative |
Amide Coupling Reactions
The primary amine (post-hydrolysis) reacts with activated carbonyls (e.g., CDI) to form new amides :
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 h | N-acetylated derivative |
Salt Formation
The carboxylic acid forms salts with bases (e.g., NaOH → sodium salt), enhancing water solubility .
Key Research Findings
-
Antibacterial Synergy : Bromine substitution enhances interactions with bacterial enzymes (e.g., cystathionine γ-synthase), potentiating antibiotic activity .
-
Stability : The cyclohexyl group stabilizes the molecule against metabolic degradation compared to linear analogs.
-
Solubility Modulation : Ester derivatives show improved lipid solubility, aiding blood-brain barrier penetration.
Scientific Research Applications
Biological Applications
1. Anticancer Research
Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential interactions with cellular receptors involved in cancer progression. Research indicates that indole-based compounds can inhibit tumor growth and promote apoptosis in cancer cells. For instance, studies have shown that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to the presence of the indole ring, which is known to interact with inflammatory pathways. Research into related compounds has demonstrated their ability to inhibit key enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases . Further investigation is warranted to elucidate the specific anti-inflammatory mechanisms of this compound.
3. Neurological Implications
Indoles are also recognized for their neuroprotective effects. Preliminary studies suggest that compounds containing indole structures may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases . The potential for [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid to influence neurological pathways presents an exciting avenue for future research.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Halogen Effects : The 5-bromo substitution in the target compound may enhance binding affinity via halogen bonds compared to methoxy or chloro analogues .
- Lipophilicity : The cyclohexane backbone increases lipophilicity, suggesting superior blood-brain barrier penetration compared to indole-acetic acid derivatives .
- Synthetic Complexity : Multi-step syntheses (e.g., coupling bromoindole with cyclohexane intermediates) are common, as seen in and , indicating scalability challenges .
Biological Activity
[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound with significant potential in medicinal chemistry, particularly due to its indole structure and the presence of a bromo substituent. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Components:
- Indole Ring: Contributes to various biological activities.
- Bromo Substituent: Enhances reactivity and potential interactions with biological targets.
- Cyclohexyl Acetic Acid Backbone: Provides a hydrophobic environment that may influence pharmacokinetic properties.
Research indicates that compounds containing indole structures can interact with multiple biological pathways. The mechanisms of action for [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid may include:
- Inhibition of Enzymatic Activity: Indole derivatives often act as enzyme inhibitors, impacting pathways such as apoptosis and cell proliferation.
- Antimicrobial Activity: The compound may exhibit inhibitory effects against various bacterial strains, enhancing the efficacy of existing antibiotics.
- Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through induction of apoptosis or cell cycle arrest.
Anticancer Activity
A study investigated the cytotoxicity of indole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that compounds similar to [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it possessed superior inhibitory effects compared to standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Studies
Research Findings
Recent studies have highlighted the significance of indole derivatives in drug development:
- Indole-Based Metal Complexes: Research into metal complexes containing indole has shown enhanced biological activity compared to their non-complexed counterparts, suggesting that metal coordination could improve efficacy against cancer cells .
- Structure-Activity Relationship (SAR): Investigations into the SAR of similar compounds have revealed that modifications to the indole ring significantly affect biological activity, emphasizing the importance of chemical structure in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, and what key intermediates are involved?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Indole functionalization : React 5-bromoindole with chloroacetyl chloride in the presence of triethylamine to form the 5-bromoindole acetyl chloride intermediate .
Amide coupling : Combine the intermediate with a cyclohexane-based amine (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) under basic conditions (NaHCO₃/THF) to form the acetylated cyclohexane backbone .
Deprotection and cyclization : Use Fe powder and NH₄Cl in ethanol to reduce nitro groups or HCl/MeOH to remove tert-butoxycarbonyl (Boc) protecting groups .
- Key intermediates : tert-Butyl-protected carbamate derivatives and nitro-substituted pyrimidines are critical for structural control .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Techniques :
- ¹H/¹³C-NMR : To confirm indole and cyclohexyl proton environments, including integration ratios for substituents (e.g., bromine) .
- LC-MS : For molecular ion verification (e.g., [M + H]+ peaks) and purity assessment .
- Elemental analysis : To validate stoichiometry, especially for nitro or bromine content .
Q. What safety protocols should be followed when handling this compound?
- Guidelines : While no specific GHS hazards are reported for structurally similar indole derivatives, standard precautions include:
- Use of fume hoods and PPE (gloves, lab coats) during synthesis .
- Avoidance of inhalation/contact, particularly with intermediates like acetyl chlorides .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound, particularly for large-scale applications?
- Strategies :
- Catalyst screening : Nickel ferrite nanoparticles (NiFe₂O₄) enhance reaction efficiency in multicomponent reactions via improved surface area and magnetic recovery .
- Solvent optimization : Reflux in THF or NMP improves solubility of bulky intermediates (e.g., tert-butyl carbamates) .
- Temperature control : Stepwise heating (e.g., 100°C for cyclization) minimizes side reactions like over-reduction of nitro groups .
Q. How should researchers address contradictions in crystallographic data during structural elucidation?
- Analysis :
- Software limitations : SHELX programs are widely used for small-molecule refinement but may struggle with disordered cyclohexyl or indole moieties. Cross-validate with PLATON or Olex2 for twinning or symmetry issues .
- Data resolution : High-resolution (>1.0 Å) X-ray data is critical for resolving overlapping electron densities in the cyclohexane-acetic acid backbone .
Q. What computational approaches are suitable for predicting the pharmacological mechanism of this compound?
- Methods :
- Molecular docking : Use AutoDock Vina to model interactions with targets like autotaxin (ATX) or GABA receptors, leveraging structural analogs (e.g., anticonvulsant benzothiazole ureas) .
- ADME prediction : SwissADME can assess bioavailability, particularly for the acetic acid moiety’s solubility and membrane permeability .
Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
